molecular formula C17H16N2 B14518704 1-Benzyl-4-phenyl-5-methylimidazole CAS No. 62575-50-2

1-Benzyl-4-phenyl-5-methylimidazole

Cat. No.: B14518704
CAS No.: 62575-50-2
M. Wt: 248.32 g/mol
InChI Key: ZJKKXQNNKQIYCJ-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenyl-5-methylimidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-phenyl-5-methylimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine, benzaldehyde, and acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-phenyl-5-methylimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the benzyl or phenyl rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, and catalysts such as palladium or copper complexes.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-Benzyl-4-phenyl-5-methylimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-phenyl-5-methylimidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    1-Benzylimidazole: Shares the benzyl substituent but lacks the phenyl and methyl groups.

    4-Methylimidazole: Contains a methyl group but lacks the benzyl and phenyl substituents.

    1-Phenylimidazole: Contains a phenyl group but lacks the benzyl and methyl substituents.

Uniqueness: 1-Benzyl-4-phenyl-5-methylimidazole is unique due to the combination of benzyl, phenyl, and methyl substituents, which confer distinct chemical properties and potential applications. The presence of these substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62575-50-2

Molecular Formula

C17H16N2

Molecular Weight

248.32 g/mol

IUPAC Name

1-benzyl-5-methyl-4-phenylimidazole

InChI

InChI=1S/C17H16N2/c1-14-17(16-10-6-3-7-11-16)18-13-19(14)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3

InChI Key

ZJKKXQNNKQIYCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN1CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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